(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
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Description
Synthesis Analysis
The synthesis of benzofuran derivatives often involves multi-step reactions, including condensation, substitution, and sometimes cyclization processes. For example, solvent-free microwave-assisted synthesis techniques have been applied to create substituted benzofuran compounds, showcasing modern, efficient approaches to synthesizing complex organic molecules (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone, has been elucidated using various spectroscopic techniques and confirmed by X-ray crystallography. Density Functional Theory (DFT) calculations complement these findings, offering insights into their conformational stability and electronic properties (P. Huang et al., 2021).
Chemical Reactions and Properties
Benzofuran compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, they have been utilized in Rap-Stoermer condensation reactions to produce novel probes for β-amyloid plaques, highlighting their potential in biomedical research (Cui et al., 2011).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. The crystallographic analysis reveals detailed information about their solid-state configuration, which can influence their reactivity and stability (P. Huang et al., 2021).
Chemical Properties Analysis
The chemical behavior of benzofuran derivatives is significantly influenced by their functional groups. Studies involving DFT and other spectroscopic methods have shed light on their electronic structures, reactivity patterns, and potential as ligands or catalysts in various chemical reactions (M. Shahana & A. Yardily, 2020).
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Synthetic Methodologies : Research has developed synthetic routes for benzofuran derivatives, demonstrating the versatility of these compounds in chemical synthesis. Luo and Naguib (2012) outlined a synthetic approach for a selective CB2 receptor agonist derived from benzofuran, utilizing palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions (Luo & Naguib, 2012). This method underscores the compound's relevance in synthesizing biologically active molecules.
Structural Characterization : Kenchappa et al. (2016) focused on synthesizing new benzofuran derivatives and characterizing them using various spectroscopic techniques, highlighting the compound's structural diversity and potential for antimicrobial activity (Kenchappa et al., 2016).
Biological Activities and Applications
Antimicrobial and Antifungal Activities : Studies on benzofuran derivatives have shown significant antimicrobial and antifungal properties. Ashok et al. (2017) synthesized benzofuran compounds and screened them for antibacterial and antifungal activities, emphasizing the potential of these compounds in developing new antimicrobial agents (Ashok et al., 2017).
Antiproliferative Effects : Parekh et al. (2011) described the synthesis of benzofuran-2-yl derivatives and their antiproliferative activity against cancer cell lines, indicating their potential in cancer therapy (Parekh et al., 2011).
Neuroprotective Properties : Cui et al. (2011) synthesized benzofuran derivatives as novel probes for β-amyloid plaques, which are indicative of Alzheimer's disease, suggesting a role in neurodegenerative disease research (Cui et al., 2011).
properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)15(18)16-14(17)12-4-2-3-5-13(12)19-16/h2-9H,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKAEJDRNLHKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347266 |
Source
|
Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
CAS RN |
333435-40-8 |
Source
|
Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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